2-(吗啉-4-基)-3-三氟甲基-5-溴吡啶

描述

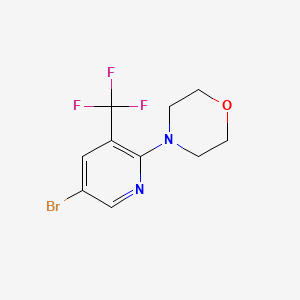

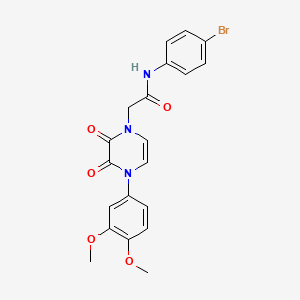

The compound “2-(Morpholin-4-yl)-3-trifluoromethyl-5-bromopyridine” is a pyridine derivative with a morpholine ring, a trifluoromethyl group, and a bromine atom attached. Pyridine is a basic heterocyclic organic compound similar to benzene, and morpholine is an organic chemical compound which has a ring structure made up of four carbon atoms, one oxygen atom, and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a morpholine ring, a trifluoromethyl group, and a bromine atom. The exact structure would depend on the positions of these groups on the pyridine ring .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyridine ring, the morpholine ring, the trifluoromethyl group, and the bromine atom. The pyridine ring could undergo electrophilic substitution reactions, while the bromine atom could be replaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholine ring and the electronegative trifluoromethyl group and bromine atom could increase its solubility in polar solvents .科学研究应用

强效抗菌剂的合成

2-(1-甲基-1,2,5,6-四氢吡啶-3-基)吗啉已被用于合成强效抗菌剂,包括槟榔碱衍生物、苯丙明和多边形。该过程涉及 3-乙酰吡啶的策略性溴化和二醇的环化脱水,总收率达到 36% (Kumar、Sadashiva 和 Rangappa,2007)。

生物分子结合性质

新的 2-(芳基/杂芳基)-6-(吗啉-4-基/吡咯烷-1-基)-(4-三氟甲基)喹啉系列已通过 Buchwald-Hartwig 胺化合成,展示了显着的光物理分析和与 ct-DNA 的强相互作用。这表明在药物发现和分子生物学中的潜在应用,突出了 π 堆积和/或氢键相互作用 (Bonacorso 等,2018)。

抗菌和蛋白质结合活性

基于三联吡啶的 ReX(CO)3 化合物已被合成和表征,展示了潜在的抗菌活性和蛋白质结合亲和力。该研究表明此类化合物在开发新的抗菌剂和探索其与蛋白质的相互作用以用于治疗目的中的应用 (Mansour 和 Radacki,2020)。

吗啉衍生物的合成

顺式-3,5-二取代吗啉衍生物已通过涉及溴化和亲核取代的创新工艺合成。该方法为吗啉衍生物的合成提供了一种新颖的方法,该衍生物在药物化学中可能具有各种应用 (D’hooghe、Vanlangendonck、Törnroos 和 De Kimpe,2006)。

联吡啶和喹啉的合成

Stille 型交叉偶联已被用于合成各种单和双取代的 2,2'-联吡啶,展示了通往新型 ATRP 催化剂的有效途径。这项研究强调了 Stille 型偶联在创建复杂的联吡啶和喹啉结构中的多功能性,这可能有助于催化和材料科学 (Schubert、Eschbaumer 和 Heller,2000)。

抗惊厥活性和钠通道阻断

3-氨基吡咯的合成导致了具有显着抗惊厥活性和最小神经毒性的化合物的发现。这突出了这些化合物在开发癫痫和其他神经系统疾病的新疗法中的潜力 (Unverferth 等,1998)。

作用机制

Target of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency towards certain enzymes .

Mode of Action

It’s known that molecules with a trifluoromethyl group can enhance drug potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .

Result of Action

It’s known that molecules with a trifluoromethyl group can enhance drug potency .

Action Environment

It’s worth noting that the reaction involving similar compounds was performed under an argon atmosphere in boiling 1,4-dioxane .

安全和危害

未来方向

属性

IUPAC Name |

4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3N2O/c11-7-5-8(10(12,13)14)9(15-6-7)16-1-3-17-4-2-16/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMAFVUGROWQGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2990147.png)

![2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2990148.png)

![2-[1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2990152.png)

![2-(1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2990154.png)

![6-Chloro-N'-[6-(propan-2-ylamino)pyridine-3-carbonyl]pyridine-2-carbohydrazide](/img/structure/B2990156.png)